molecular formula C8H12O4S B13201519 1,1-dioxo-3-prop-2-enylthiolane-3-carboxylic acid

1,1-dioxo-3-prop-2-enylthiolane-3-carboxylic acid

Cat. No.: B13201519
M. Wt: 204.25 g/mol
InChI Key: UISODZMGTLGGFA-UHFFFAOYSA-N
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Description

1,1-Dioxo-3-prop-2-enylthiolane-3-carboxylic acid is a chemical compound with the molecular formula C8H12O4S and a molecular weight of 204.25 g/mol . This compound is known for its unique chemical structure, which includes a thiolane ring with a carboxylic acid group and a prop-2-enyl substituent. It is a high-purity substance with a minimum purity of 95% .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dioxo-3-prop-2-enylthiolane-3-carboxylic acid typically involves the reaction of a thiolane derivative with appropriate reagents to introduce the prop-2-enyl and carboxylic acid groups. One common method involves the use of a thiolane precursor, which is reacted with prop-2-enyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then oxidized using an oxidizing agent like hydrogen peroxide to introduce the dioxo groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxo-3-prop-2-enylthiolane-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles.

Major Products Formed

Scientific Research Applications

1,1-Dioxo-3-prop-2-enylthiolane-3-carboxylic acid has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-dioxo-3-prop-2-enylthiolane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity. The dioxo groups can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dioxo-3-prop-2-enylthiolane-3-carboxylic acid is unique due to its specific thiolane ring structure combined with the prop-2-enyl and carboxylic acid groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H12O4S

Molecular Weight

204.25 g/mol

IUPAC Name

1,1-dioxo-3-prop-2-enylthiolane-3-carboxylic acid

InChI

InChI=1S/C8H12O4S/c1-2-3-8(7(9)10)4-5-13(11,12)6-8/h2H,1,3-6H2,(H,9,10)

InChI Key

UISODZMGTLGGFA-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(CCS(=O)(=O)C1)C(=O)O

Origin of Product

United States

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